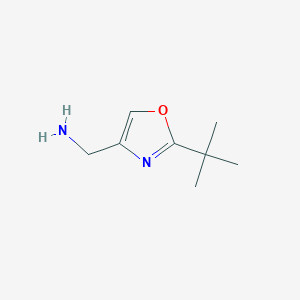

(2-(tert-Butyl)oxazol-4-yl)methanamine

Beschreibung

Significance of Substituted Oxazoles in Organic Synthesis and Materials Science

Substituted oxazoles are of paramount importance in organic synthesis, serving as versatile intermediates for the construction of more complex molecules. Their derivatives are found at the heart of numerous natural products with potent biological activities. In materials science, the rigid and planar nature of the oxazole (B20620) ring, coupled with its electronic characteristics, makes it an attractive component for the design of novel organic semiconductors, fluorescent dyes, and liquid crystals. The ability to introduce a wide array of substituents at various positions on the oxazole ring allows for the fine-tuning of their physical and chemical properties, enabling the development of materials with tailored functionalities.

The stability of the oxazole ring under many reaction conditions, combined with its susceptibility to specific transformations, further enhances its utility. For instance, oxazoles can participate as dienes in Diels-Alder reactions, providing a pathway to pyridines and other complex heterocyclic systems.

Historical Context and Evolution of Oxazole Chemistry Research

The exploration of oxazole chemistry dates back to the late 19th and early 20th centuries, with early research focusing on the fundamental synthesis and reactivity of the parent ring system. A significant surge in interest occurred with the discovery of naturally occurring oxazole-containing compounds, which spurred efforts to develop new synthetic methodologies.

Over the decades, research has evolved from basic structural elucidation to the sophisticated design and synthesis of highly functionalized oxazole derivatives. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and multicomponent reactions, have revolutionized the accessibility of diverse oxazole structures. nih.gov Contemporary research continues to push the boundaries, exploring the use of oxazoles in areas such as chemical biology, where they can be incorporated into peptides and proteins as fluorescent probes or conformational constraints. nih.gov The ongoing development of novel synthetic strategies and the discovery of new applications ensure that oxazole chemistry remains a vibrant and impactful area of scientific inquiry.

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H14N2O |

|---|---|

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

(2-tert-butyl-1,3-oxazol-4-yl)methanamine |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3 |

InChI-Schlüssel |

ZZDPPHZKLGSTTA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=NC(=CO1)CN |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl Oxazol 4 Yl Methanamine Systems

Reactivity Patterns of the Oxazole (B20620) Heterocycle

The oxazole ring in (2-(tert-Butyl)oxazol-4-yl)methanamine is an aromatic heterocycle, but its aromaticity is less pronounced than that of thiazoles researchgate.net. This inherent characteristic, combined with the presence of two heteroatoms, results in a unique pattern of reactivity towards both electrophiles and nucleophiles. The electron-donating and sterically bulky tert-butyl group at the C2 position further modulates these reactions.

Electrophilic and Nucleophilic Attack Sites on the Oxazole Ring

Electrophilic Attack:

Electrophilic substitution on the oxazole ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. However, when such reactions do occur, the position of attack is dictated by the relative electron density of the carbon atoms. The order of reactivity for electrophilic attack on an unsubstituted oxazole ring is typically C4 > C5 > C2 uomustansiriyah.edu.iq. In the case of this compound, the presence of the electron-donating tert-butyl group at C2 would be expected to increase the electron density of the ring, potentially facilitating electrophilic attack. However, the bulky nature of this group would likely sterically hinder attack at the C2 position. Therefore, electrophilic substitution, if it occurs, would be favored at the C5 position. It is important to note that strongly acidic conditions required for many electrophilic aromatic substitutions can lead to ring opening of the oxazole uomustansiriyah.edu.iq.

Nucleophilic Attack:

The oxazole ring is generally resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. The most electron-deficient carbon atom in the oxazole ring is the C2 position, making it the most likely site for nucleophilic attack uomustansiriyah.edu.iq. However, in this compound, the C2 position is sterically shielded by the large tert-butyl group, making direct nucleophilic attack at this position highly unlikely. Nucleophilic attack is more probable to lead to ring cleavage rather than substitution uomustansiriyah.edu.iq. Deprotonation at the C2 position can occur with strong bases, but this is also hindered by the tert-butyl group.

| Position | Electrophilic Attack | Nucleophilic Attack | Influence of tert-Butyl Group at C2 |

| C2 | Disfavored | Most likely site (electron deficient) | Steric hindrance significantly reduces reactivity. |

| C4 | Favored (relative to C2 and C5 in unsubstituted oxazole) | Less likely | Indirect electronic effects. |

| C5 | Favored | Less likely | Most probable site for electrophilic attack due to steric hindrance at C2. |

Ring Stability and Transformations (e.g., ring-opening, isomerization)

The oxazole ring exhibits moderate stability. It can undergo ring-opening reactions under various conditions, including strong acids or bases, and with certain nucleophiles uomustansiriyah.edu.iqnih.gov. For instance, nucleophilic attack, often at the C2 position, can initiate ring cleavage. Oxazoles can be converted to other heterocyclic systems like imidazoles in the presence of ammonia (B1221849) or formamide uomustansiriyah.edu.iq.

Isomerization reactions of substituted oxazoles have also been observed. For example, the "halogen dance" isomerization, a base-induced migration of a halogen atom, has been documented in oxazole systems pressbooks.pub. While this compound does not possess a halogen, this highlights the potential for rearrangement reactions under specific conditions. Photoisomerization of isoxazoles to oxazoles is another known transformation, suggesting the potential for photochemical reactivity of the oxazole ring itself jmchemsci.comnih.gov.

Diels-Alder Reactions and Dienophile Behavior of Oxazoles

Oxazoles can participate as the diene component in Diels-Alder reactions, particularly inverse-electron-demand Diels-Alder reactions, due to the electron-deficient nature of the azadiene system within the ring chemistrysteps.comlibretexts.orgresearchgate.net. The reaction typically involves an electron-rich dienophile. The presence of electron-withdrawing groups on the oxazole ring enhances its reactivity in these cycloadditions. Conversely, electron-donating substituents can increase the electron density of the oxazole, allowing it to react with electron-poor dienophiles in a normal Diels-Alder fashion chemistrysteps.com.

The tert-butyl group at the C2 position of this compound is electron-donating, which would favor a normal Diels-Alder reaction with an electron-deficient dienophile. However, the steric bulk of the tert-butyl group could hinder the approach of the dienophile. The primary adducts of Diels-Alder reactions involving oxazoles are often unstable and can undergo further transformations to yield substituted pyridines or furans researchgate.netmasterorganicchemistry.com.

Reactivity of the Methanamine Side Chain

The methanamine side chain at the C4 position of the oxazole ring is the most reactive site for many chemical transformations due to the high nucleophilicity of the primary amine.

Nucleophilicity of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile uomustansiriyah.edu.iq. This nucleophilicity allows it to readily attack electrophilic centers. The reactivity of the amine is influenced by the electronic nature of the heterocyclic ring to which it is attached. In general, primary amines are more nucleophilic than ammonia, and their nucleophilicity can be correlated with their basicity masterorganicchemistry.comacs.org. The oxazole ring, being somewhat electron-withdrawing, might slightly reduce the basicity and nucleophilicity of the attached amine compared to a simple alkylamine.

Functionalization Reactions (e.g., acylation, alkylation, imine formation)

The primary amine of this compound is expected to undergo a variety of functionalization reactions typical of primary amines.

Acylation: The amine will readily react with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules nih.gov.

Alkylation: Alkylation of the primary amine with alkyl halides can occur. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine masterorganicchemistry.comorganic-chemistry.org. Reductive amination provides a more controlled method for mono-alkylation.

Imine Formation: The primary amine will condense with aldehydes and ketones to form imines, also known as Schiff bases chemistrysteps.comlibretexts.orgteikyomedicaljournal.commasterorganicchemistry.com. This reaction is typically carried out under mildly acidic conditions and is reversible. The formation of an imine is a key step in many biological and synthetic processes nih.govpressbooks.publibretexts.org.

| Reaction Type | Reagent | Product |

| Acylation | Acid chloride (RCOCl) | Amide (RCONH-CH2-Ox) |

| Alkylation | Alkyl halide (R'X) | Secondary amine (R'NH-CH2-Ox) |

| Imine Formation | Aldehyde (R''CHO) | Imine (R''CH=N-CH2-Ox) |

(Ox represents the (2-(tert-Butyl)oxazol-4-yl) moiety)

Impact of the tert-Butyl Group on Reaction Dynamics

The presence of a tert-butyl group at the C2 position of the oxazole ring in this compound significantly influences its chemical reactivity and the dynamics of its reactions. This influence is primarily attributed to a combination of steric and electronic effects, which modulate the accessibility of reactive sites and the electron density distribution within the molecule.

Steric Hindrance Effects on Reactivity and Selectivity

The tert-butyl group is a bulky substituent that imposes considerable steric hindrance around the C2 position of the oxazole ring. This steric bulk can sterically shield the adjacent nitrogen atom and the C2 carbon, thereby affecting the approach of reactants.

One of the primary consequences of this steric hindrance is a potential reduction in the rate of reactions involving nucleophilic attack at the C2 position or coordination at the oxazole nitrogen. For reactions to occur at these sites, the incoming reagent must navigate the sterically crowded environment created by the three methyl groups of the tert-butyl substituent. This can lead to a higher activation energy for the reaction compared to analogous compounds with smaller substituents at the C2 position.

Furthermore, steric hindrance can play a crucial role in directing the regioselectivity of reactions. In cases where multiple reactive sites are available, the bulky tert-butyl group can favor reactions at less sterically encumbered positions. For instance, in reactions involving the aminomethyl group at the C4 position, the tert-butyl group is less likely to impede the approach of reagents, potentially making the amine functionality a more favorable site for reaction.

The table below summarizes the anticipated effects of steric hindrance on the reactivity of this compound at different positions.

| Reactive Site | Anticipated Steric Effect of tert-Butyl Group | Impact on Reactivity |

| Oxazole Nitrogen (N3) | High steric hindrance | Decreased rate of reactions involving coordination or protonation. |

| Oxazole Carbon (C2) | High steric hindrance | Decreased rate of nucleophilic substitution. |

| Oxazole Carbon (C4) | Moderate steric hindrance | Minor influence on reactions at the aminomethyl substituent. |

| Oxazole Carbon (C5) | Low steric hindrance | Minimal direct steric impact on electrophilic substitution. |

| Aminomethyl Nitrogen | Low steric hindrance | Reactions are likely to proceed with less steric impediment. |

Electronic Inductive Effects on the Oxazole Ring and Amine

The tert-butyl group is known to be electron-donating through an inductive effect (+I effect). This effect arises from the polarization of the sigma bonds between the sp3-hybridized carbon atoms of the tert-butyl group and the sp2-hybridized C2 carbon of the oxazole ring. This donation of electron density influences the electronic properties of both the oxazole ring and the distal aminomethyl group.

The increased electron density on the oxazole ring has several implications for its reactivity. Firstly, it can enhance the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. While electrophilic substitution on the oxazole ring is generally favored at the C5 position, the electron-donating nature of the tert-butyl group at C2 can further activate the ring towards such reactions.

Conversely, the +I effect of the tert-butyl group can decrease the acidity of the protons on the oxazole ring, making deprotonation more difficult. The increased electron density can also influence the basicity of the oxazole nitrogen, although this effect may be counteracted by the steric hindrance discussed previously.

The following table outlines the expected electronic inductive effects of the tert-butyl group on the properties of this compound.

| Molecular Feature | Electronic Inductive Effect of tert-Butyl Group | Consequence |

| Oxazole Ring Electron Density | Increase | Enhanced nucleophilicity, activation towards electrophilic substitution. |

| Oxazole Ring Proton Acidity | Decrease | More difficult to deprotonate. |

| Oxazole Nitrogen Basicity | Increase (electronically) | May be offset by steric hindrance. |

| Aminomethyl Nitrogen Basicity | Increase | Enhanced nucleophilicity and basicity. |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for predicting its chemical behavior and for the rational design of synthetic pathways. While specific mechanistic studies on this exact molecule are not extensively documented, plausible mechanisms can be proposed based on the known reactivity of oxazoles and related heterocyclic systems.

Proposed Mechanisms for Key Transformations

Based on the general reactivity of oxazoles, several key transformations can be anticipated for this compound.

One such transformation is the reaction of the aminomethyl group with electrophiles, such as alkyl halides or acyl chlorides. This would likely proceed through a standard nucleophilic substitution (SN2) or nucleophilic acyl substitution mechanism, respectively. The primary amine would act as the nucleophile, attacking the electrophilic carbon of the reagent. The bulky tert-butyl group at the C2 position is not expected to significantly interfere with this reaction at the C4-substituent.

Another potential reaction is electrophilic substitution on the oxazole ring. Given the electron-donating nature of the tert-butyl group, the ring is activated towards electrophiles. The substitution is most likely to occur at the C5 position, which is sterically accessible and electronically favored in many oxazole systems. The mechanism would involve the initial attack of the electrophile on the C5 carbon to form a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.

Reactions involving the oxazole nitrogen, such as N-alkylation or N-oxidation, are also conceivable. N-alkylation would proceed via a nucleophilic attack of the nitrogen lone pair on an alkyl halide. However, the steric hindrance from the adjacent tert-butyl group would likely render this process less favorable compared to reactions at the aminomethyl group. N-oxidation would involve the reaction with an oxidizing agent like a peroxy acid, leading to the formation of an oxazole N-oxide.

Characterization of Transient Species and Reaction Intermediates

The direct observation and characterization of transient species and reaction intermediates are experimentally challenging but provide invaluable insight into reaction mechanisms. For reactions involving this compound, a combination of spectroscopic and computational methods could be employed to identify these fleeting species.

In the case of electrophilic substitution on the oxazole ring, the key intermediate is the sigma complex . This cationic intermediate could potentially be observed under cryogenic conditions using techniques like nuclear magnetic resonance (NMR) spectroscopy. The presence of the tert-butyl group might impart sufficient stability to this intermediate to allow for its detection. Computational studies, such as Density Functional Theory (DFT) calculations, could also be used to model the structure and energetics of this intermediate, providing theoretical support for its existence.

For reactions involving the formation of an oxazole N-oxide, the N-oxide itself would be a stable, isolable product. However, under certain conditions, N-oxides can undergo rearrangements. Computational studies on related imidazole and oxazole N-oxides suggest that these rearrangements can proceed through various transition states and intermediates, which could be modeled to understand the potential reaction pathways for the N-oxide of this compound. uom.ac.mu

In reactions where the aminomethyl group acts as a nucleophile, the initial product of the reaction, such as a secondary amine or an amide, would be the primary species to be characterized. However, in some cases, transient intermediates like a protonated amine (in acidic conditions) or a tetrahedral intermediate (in acyl substitution) could be inferred from kinetic studies or trapped using specific reagents.

The table below lists potential transient species and intermediates for key transformations of this compound and methods for their potential characterization.

| Transformation | Proposed Intermediate/Transient Species | Potential Characterization Methods |

| Electrophilic Substitution at C5 | Sigma Complex (Cationic Intermediate) | Low-temperature NMR, Computational Modeling (DFT) |

| N-Oxidation | Oxazole N-oxide | Standard spectroscopic methods (NMR, IR, MS) |

| N-Oxide Rearrangement | Transition states, cyclic intermediates | Computational Modeling (DFT), Isotope labeling studies |

| Nucleophilic attack by amine | Protonated amine, Tetrahedral intermediate | Kinetic studies, Trapping experiments, Computational Modeling |

Advanced Spectroscopic and Structural Characterization of 2 Tert Butyl Oxazol 4 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations between nuclei, the precise structure of (2-(tert-Butyl)oxazol-4-yl)methanamine can be determined.

¹H NMR for Proton Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. acdlabs.com Electronegative atoms, such as the oxygen and nitrogen in the oxazole (B20620) ring, tend to deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). acdlabs.com

In the case of this compound, we can predict the following proton signals. The protons of the tert-butyl group are expected to appear as a singlet in the upfield region (around 1.3 ppm) due to the free rotation around the carbon-carbon single bonds, making all nine protons chemically equivalent. The methylene (B1212753) protons (CH₂) of the methanamine group would likely appear as a singlet, shifted downfield due to the proximity of the electron-withdrawing oxazole ring and the nitrogen atom. The single proton on the oxazole ring (at position 2) is expected to be the most downfield proton signal, as it is directly attached to the heterocyclic aromatic system. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C(CH₃)₃ | ~1.3 | s |

| CH₂NH₂ | ~3.8 | s |

| Oxazole-H | ~7.9 | s |

| NH₂ | variable | br s |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. libretexts.org The chemical shifts of the carbon atoms are also influenced by their electronic environment.

The quaternary carbon of the tert-butyl group is expected to have a chemical shift around 30-40 ppm, while the methyl carbons of the tert-butyl group will appear further upfield. The carbon of the methylene group (CH₂) will be deshielded by the adjacent oxazole ring and nitrogen atom. The carbon atoms of the oxazole ring will resonate at lower field, typically in the aromatic region of the spectrum (140-160 ppm), due to the influence of the heteroatoms and the aromatic character of the ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~32 |

| C(CH₃)₃ | ~28 |

| CH₂NH₂ | ~36 |

| C4-oxazole | ~140 |

| C5-oxazole | ~158 |

| C2-oxazole | ~150 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would definitively assign the proton signal of the methylene group to its corresponding carbon signal, and the tert-butyl protons to their carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds). This is a key technique for piecing together the molecular structure. For instance, HMBC would show correlations between the tert-butyl protons and the C5 carbon of the oxazole ring, as well as the quaternary carbon of the tert-butyl group. Correlations between the methylene protons and the C4 and C5 carbons of the oxazole ring would also be expected. hw.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique can provide information about the conformation of the molecule. For example, a NOESY experiment could show a spatial relationship between the methylene protons and the tert-butyl group, confirming their proximity on the oxazole ring. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. vscht.cz

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl and methylene groups will be observed just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the oxazole ring typically appears in the 1000-1300 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Alkyl (C-H) | C-H Stretch | 2850-2970 |

| Oxazole Ring | C=N, C=C Stretch | 1500-1650 |

| Oxazole Ring | C-O-C Stretch | 1000-1300 |

| Amine (NH₂) | N-H Bend | 1590-1650 |

Note: These are predicted values and may vary based on the physical state of the sample (e.g., solid, liquid, or gas).

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the C-C bonds within the tert-butyl group and the symmetric vibrations of the oxazole ring would likely produce strong signals in the Raman spectrum. This can be particularly useful for confirming the structure of the heterocyclic core and the substituent groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

The molecular formula for this compound is C₈H₁₄N₂O, which corresponds to a monoisotopic mass of 154.1106 Da. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 154.

The fragmentation of this molecule is anticipated to be dominated by cleavages characteristic of the tert-butyl group and the aminomethyl side chain. The tert-butyl group is known to be a labile fragment, readily forming a stable tert-butyl cation. doaj.orgnih.govpearson.com The primary fragmentation pathways are hypothesized as follows:

Loss of a Methyl Radical: A common initial fragmentation for tert-butyl containing compounds is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. This would result in a prominent peak at m/z 139 (M-15).

Formation of the tert-Butyl Cation: Cleavage of the bond between the tert-butyl group and the oxazole ring would generate the tert-butyl cation ([C(CH₃)₃]⁺), which would produce a very intense base peak at m/z 57. doaj.org

Cleavage of the Aminomethyl Group: Alpha-cleavage adjacent to the amine is a characteristic fragmentation for amines. libretexts.org This would involve the loss of the amino group (•NH₂) to give a fragment at m/z 138, or more likely, the loss of the entire aminomethyl radical (•CH₂NH₂) to yield an oxazole cation at m/z 124.

Oxazole Ring Fragmentation: Oxazole rings themselves can undergo characteristic ring-opening and fragmentation pathways, often involving the loss of small, stable molecules like CO, HCN, or acetonitrile (B52724) (CH₃CN), depending on the substitution pattern. clockss.org For instance, a subsequent fragmentation of the m/z 139 ion could involve the loss of CO, leading to a fragment at m/z 111.

A predicted summary of the major mass spectrometric fragments is presented in the table below.

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 154 | Molecular Ion [M]⁺ | Intact molecule |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |

| 124 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |

| 57 | [C(CH₃)₃]⁺ | Formation of the tert-butyl cation (likely base peak) |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. In the absence of experimentally determined crystal structure data for this compound, a hypothetical solid-state conformation can be proposed based on the known geometries of related oxazole and tert-butyl substituted compounds. westminster.ac.ukmdpi.com

The oxazole ring is a planar, five-membered aromatic heterocycle. The tert-butyl group, with its sp³-hybridized central carbon, will adopt a tetrahedral geometry. The C-C bond lengths within the tert-butyl group are expected to be in the range of 1.53-1.54 Å, and the C-C-C bond angles will be approximately 109.5°. The bond connecting the tert-butyl group to the C2 position of the oxazole ring will likely be around 1.52 Å.

The aminomethyl group at the C4 position of the oxazole ring will have a C-N bond length of approximately 1.47 Å and a C-C bond length (oxazole to methylene) of around 1.50 Å. The planarity of the oxazole ring will influence the local geometry, and it is anticipated that the aminomethyl substituent will have some rotational freedom around the C4-C bond.

A table of predicted key structural parameters is provided below.

| Structural Parameter | Predicted Value |

| Oxazole Ring | Planar |

| C(tert-butyl)-C(oxazole) Bond Length | ~1.52 Å |

| C-C (within tert-butyl) Bond Length | ~1.53 Å |

| C(oxazole)-C(methanamine) Bond Length | ~1.50 Å |

| C-N (methanamine) Bond Length | ~1.47 Å |

| Intermolecular Interactions | Hydrogen bonding via -NH₂ |

Applications in Organic Synthesis and Materials Science Non Biological Focus

Role as a Versatile Building Block and Synthetic Intermediate

(2-(tert-Butyl)oxazol-4-yl)methanamine is recognized as a specialized building block in organic synthesis. The presence of multiple reactive sites—the C2 and C5 positions of the oxazole (B20620) ring, the oxazole nitrogen, and the primary amine—allows for its incorporation into a wide array of more complex structures through various organic reactions.

The oxazole nucleus is a key structural motif found in numerous natural products and serves as a precursor in the synthesis of other important heterocycles like pyridines through Diels-Alder reactions. The aminomethyl group on this compound provides a nucleophilic handle for a variety of chemical transformations. It can readily participate in nucleophilic substitution and addition reactions, such as alkylation or acylation, to form new carbon-nitrogen bonds.

Furthermore, the oxazole ring itself can be functionalized. While electrophilic substitution typically occurs at the C5 position, the C2 position can be deprotonated to form a lithio salt, which can then react with various electrophiles. Palladium-catalyzed cross-coupling reactions are also a powerful tool for the direct C-H arylation of oxazoles at the C2 and C5 positions, enabling the construction of highly complex poly-aromatic systems. The combination of these reactive pathways makes compounds like this compound valuable intermediates for synthesizing intricate molecular targets.

Diversity-oriented synthesis (DOS) is a strategy aimed at creating collections of structurally diverse small molecules to explore broad areas of chemical space, which is critical for the discovery of new functional materials and probes. The oxazole scaffold is well-suited for DOS due to the multiple positions on the ring that can be functionalized.

Starting from a core structure like this compound, a library of compounds with significant structural diversity can be generated. The primary amine can be reacted with a wide range of aldehydes, ketones, or acid chlorides to introduce appendage diversity. Simultaneously, the oxazole ring can be modified using techniques like direct C-H activation to introduce skeletal diversity. This approach allows for the efficient, and sometimes combinatorial, synthesis of novel compound libraries based on the oxazole framework.

Oxazoles are frequently used as isosteres for amide bonds in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess enhanced stability and bioavailability. The aminomethyl group in this compound allows it to be incorporated into peptide chains as an amino acid surrogate.

These oxazole-based amino acid-like building blocks are particularly useful in the construction of macrocycles. Macrocyclic structures are prevalent in many biologically active compounds and advanced materials. The synthesis of macrocyclic peptidomimetics can be achieved through a "build/couple/pair" strategy, where linear precursors containing oxazole units are cyclized. The defined geometry of the oxazole ring helps to pre-organize the linear precursor, facilitating the macrocyclization step. This strategy has been employed to create orthogonally protected macrocyclic scaffolds that can be further functionalized for applications in supramolecular chemistry. While specific examples using this compound were not found, its structure is analogous to other building blocks used for these purposes.

Integration into Advanced Materials

Oxazole-Containing Luminescent and Fluorescent Materials

Oxazole derivatives are recognized for their utility as chromophores and are integral components in the design of fluorescent materials. The oxazole ring itself can participate in π-conjugated systems, and its electronic properties can be tuned by the introduction of various substituents. This allows for the development of materials with specific absorption and emission characteristics.

Research into π-conjugated oxazole dyes has shown that the incorporation of different spacers and substituents at the 2 and 5 positions of the oxazole ring can lead to a wide range of emission wavelengths, from the visible to the near-infrared spectrum. researchgate.net These dyes often exhibit significant Stokes shifts and solvatochromic fluorescence, making them sensitive probes for their local environment. researchgate.net The 1,3,4-oxadiazole (B1194373) unit, which is structurally related to the oxazole ring, is noted for its high electron affinity, thermal stability, and its role as a good chromophore, often leading to strong blue fluorescence in polymeric structures. researchgate.net

A study on a series of oxazole derivatives demonstrated that the introduction of electron-donating groups, such as a p-N,N'-diphenylaminophenyl group at the 2-position, can induce intramolecular charge transfer (ICT) upon excitation. nih.govhkbu.edu.hk This ICT character is highly sensitive to solvent polarity and can result in high fluorescence quantum yields. nih.govhkbu.edu.hk While specific photophysical data for this compound is not available, the presence of the electron-donating tert-butyl group and the aminomethyl group suggests potential for interesting fluorescent properties.

The following table summarizes the photophysical properties of some representative oxazole derivatives, illustrating the range of characteristics achievable within this class of compounds.

| Compound Name | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Key Features |

| 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO) | Bathochromically shifted | Sensitive to solvent polarity | High | Intramolecular charge transfer character. nih.govhkbu.edu.hk |

| Poly(aryl ether oxazole)s | Not specified | ~420 (in chloroform) | ~70 | Photoluminescent in both solution and solid state. researchgate.net |

| 2,5-disubstituted aryloxazoles | Varies | 400-700 | Not specified | Emission tunable by π-conjugated spacers. researchgate.net |

Polymeric Systems and Their Fabrication

The incorporation of oxazole moieties into polymer backbones is a strategy to develop high-performance materials with desirable thermal and electronic properties. The oxazole ring can act as an activating group to facilitate nucleophilic aromatic substitution reactions, which is a key step in the synthesis of certain poly(aryl ether)s. acs.org This approach has been used to create hyperbranched poly(aryl ether oxazole)s in a one-step polymerization process. acs.org

Poly(2-oxazoline)s are another important class of polymers that can be synthesized through the copolymerization of 2-oxazoline monomers. acs.org This method allows for the creation of tailor-made copolymers with controlled molecular weights and a variety of functional side chains, leading to materials with tunable properties such as amphiphilicity and thermal characteristics. acs.org The synthesis of these polymers is often a living polymerization, which provides good control over the final polymer structure. acs.org While this compound itself is not a 2-oxazoline, its synthesis could potentially be adapted for incorporation into such polymeric systems as a functional side chain.

The fabrication of these polymers can be achieved through various polymerization techniques, as summarized in the table below.

| Polymer Type | Fabrication Method | Monomers | Key Properties of Resulting Polymer |

| Hyperbranched Poly(aryl ether oxazole)s | One-step nucleophilic aromatic substitution polymerization | AB₂ or ABB' type monomers with oxazole activating group | High thermal stability, good mechanical properties. acs.org |

| Poly(2-oxazoline) Copolymers | Cationic ring-opening polymerization | 2-substituted-2-oxazoline monomers | Tunable amphiphilicity, controlled molecular weight. acs.org |

| Fluorescent Conjugated Polymers | Cross-coupling polymerizations (e.g., Suzuki-Miyaura) | Heterocyclic monomers (e.g., benzooxadiazole) with diynes or bis(boronates) | Red-shifted absorption/emission, greater solubility. mit.edu |

Electronic Applications and Components

The electron-accepting nature of the oxazole ring makes it a valuable component in materials designed for electronic applications. researchgate.nethkbu.edu.hk For instance, the oxazole unit is considered a moderate electron-accepting unit in electrochemically active polymers. researchgate.net This property is crucial for the development of n-type semiconductors used in organic field-effect transistors (OFETs) and other electronic devices.

Furthermore, platinum(II) complexes incorporating benzoxazole (B165842) ligands have been investigated as photosensitizers. acs.org These complexes exhibit interesting photophysical properties and can be used in applications such as photodynamic therapy, which relies on the electronic excited states of the material. acs.org The ability to modify the ligands allows for fine-tuning of the electronic properties of these metal complexes. acs.org The tert-butyl group, in particular, can enhance the lipophilicity of such compounds, which can be advantageous in certain applications. acs.org

Supramolecular Chemistry and Self-Assembly

While specific studies on the supramolecular chemistry and self-assembly of this compound are not documented, the structural features of the molecule suggest potential in this area. The presence of a primary amine group allows for the formation of hydrogen bonds, which are key interactions in directing self-assembly processes.

In related systems, the steric hindrance provided by bulky tert-butyl groups has been shown to prevent aggregation and influence the packing of molecules in the solid state. acs.org This can be beneficial in controlling the morphology of self-assembled monolayers (SAMs) and other supramolecular structures. For example, tert-butyl carbazole-based SAMs have been used as hole-transport layers in perovskite solar cells, where the bulky group helps to reduce interfacial recombination losses. acs.org The combination of hydrogen bonding capability and the steric influence of the tert-butyl group in this compound could potentially be exploited in the design of novel self-assembling systems.

Structure Property Relationships of Oxazole Derivatives Excluding Biological Contexts

Correlation of Molecular Structure with Chemical Reactivity

The reactivity of the oxazole (B20620) ring is intrinsically linked to the nature and position of its substituents. The electron distribution and steric environment around the ring dictate the rates and outcomes of chemical reactions.

The oxazole ring is an electron-deficient heterocycle, a characteristic that generally makes electrophilic substitution reactions difficult unless the ring is activated by electron-releasing groups. pharmaguideline.com The reactivity order for electrophilic attack on an unsubstituted oxazole is typically C4 > C5 > C2. pharmaguideline.com In the case of (2-(tert-Butyl)oxazol-4-yl)methanamine, the molecule features two electron-donating substituents: the tert-butyl group at C2 and the methanamine group at C4.

The tert-butyl group, through inductive effects, donates electron density to the ring, albeit weakly. The methanamine group (-CH₂NH₂) at the C4 position is a more significant activating group. The nitrogen lone pair can participate in resonance, increasing the electron density of the oxazole ring system and making it more susceptible to electrophilic attack. This enhanced electron density from both groups facilitates reactions that are typically challenging for the bare oxazole nucleus. pharmaguideline.com

Conversely, for nucleophilic substitution, the most electron-deficient C2 position is the most likely site of attack, a process that is often followed by ring cleavage. pharmaguideline.com Deprotonation at the C2 position is a common reaction for oxazoles lacking a substituent at that site. pharmaguideline.com However, in this compound, the presence of the tert-butyl group at C2 makes such reactions at this position sterically and electronically unfavorable. The electron-donating nature of the substituents would further disfavor nucleophilic attack on the ring itself.

The tert-butyl group is notably large and bulky, exerting significant steric hindrance. researchgate.net Positioned at the C2 carbon of the oxazole ring, it effectively shields this position and its immediate vicinity, including the N3 nitrogen and, to a lesser extent, the C5 carbon. researchgate.net This steric congestion can dramatically reduce reaction rates or prevent reactions altogether at or near the C2 position.

Structural Modulations and Their Impact on Spectroscopic Signatures

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide valuable insights into molecular structure. The signatures obtained are highly sensitive to the electronic environment and geometry, which are influenced by substituents.

The ¹H and ¹³C NMR spectra of oxazole derivatives are well-characterized, with chemical shifts being particularly sensitive to the electronic nature of substituents. cdnsciencepub.comipb.pt For this compound, the substituents would have predictable effects on the spectra.

In the ¹³C NMR spectrum, the chemical shifts of the oxazole ring carbons (C2, C4, and C5) are influenced by the attached groups. Based on studies of substituted oxazoles, the C2 carbon bearing the electron-donating tert-butyl group would experience a downfield shift compared to an unsubstituted C2. cdnsciencepub.com The C4 carbon, attached to the electron-donating methanamine group, would also show a characteristic shift. The presence of substituents generally has only a slight effect on the carbon-proton coupling constants within the oxazole nucleus. cdnsciencepub.com

| Carbon Position | Unsubstituted Oxazole | Effect of Alkyl Group (e.g., Methyl/tert-Butyl) | Predicted Range for this compound |

|---|---|---|---|

| C2 | ~151.0 | Downfield Shift | >160 |

| C4 | ~126.0 | Downfield Shift (with -CH₂NH₂ group) | ~130-140 |

| C5 | ~138.0 | Upfield Shift (due to adjacent activating groups) | ~120-130 |

In the ¹H NMR spectrum, the single proton on the oxazole ring (H5) would appear as a singlet. The protons of the tert-butyl group would produce a sharp singlet at a characteristic upfield chemical shift (~1.3-1.5 ppm). The methylene (B1212753) (-CH₂-) protons of the methanamine group would likely appear as a singlet (or a doublet if coupled to the -NH₂ protons), and the amine (-NH₂) protons would present as a broad singlet, the position of which is highly dependent on solvent and concentration.

Vibrational spectroscopy (FT-IR and Raman) is an effective method for identifying functional groups and understanding molecular structure. researchgate.net The vibrational spectrum of this compound would be a composite of the vibrational modes of the oxazole ring, the tert-butyl group, and the methanamine substituent. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the observed vibrational frequencies. nih.govresearchgate.net

Key expected vibrational frequencies include:

N-H stretching from the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching from the tert-butyl and methylene groups, observed in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching of the oxazole ring, which are characteristic of heteroaromatic systems and typically appear in the 1500-1650 cm⁻¹ region.

N-H bending (scissoring) from the amine group, usually found near 1600 cm⁻¹.

C-H bending modes for the tert-butyl group (symmetric and asymmetric) are expected around 1365 cm⁻¹ and 1390 cm⁻¹, respectively.

Ring stretching and deformation modes of the oxazole skeleton would be present at lower frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch (sp³) | tert-Butyl, Methylene | 2850 - 3000 |

| C=N / C=C Stretch | Oxazole Ring | 1500 - 1650 |

| N-H Bend | Primary Amine | 1590 - 1650 |

| C-H Bend (Symmetric) | tert-Butyl | ~1365 |

Structure-Performance Correlations in Non-Biological Applications

While specific applications for this compound are not documented in the reviewed literature, its structural features suggest potential utility in materials science and catalysis. Oxazoline (B21484) derivatives, which are structurally related, are known to be effective ligands in asymmetric catalysis and as corrosion inhibitors. nih.govresearchgate.net

The this compound molecule contains two nitrogen atoms (N3 of the ring and the primary amine) that can act as Lewis basic sites for metal coordination. This makes it a potential bidentate N,N-ligand for transition metal catalysis. The steric bulk of the tert-butyl group adjacent to the ring nitrogen could create a specific chiral pocket around a coordinated metal center, which is a desirable feature for inducing stereoselectivity in catalytic reactions. The performance of such a ligand would be directly correlated with the geometry and electronic properties dictated by its substituents. For example, the electron-donating groups would enhance the coordinating ability of the nitrogen atoms, potentially leading to more stable and reactive metal complexes.

Impact of Structural Variations on Catalytic Efficiency or Selectivity

The oxazole scaffold, and more commonly its reduced analog, oxazoline, serves as a crucial component in the design of chiral ligands for asymmetric catalysis. researchgate.netalfachemic.com The nitrogen atom within the ring acts as a key coordination site for transition metals, forming stable complexes that can catalyze a wide range of chemical transformations. alfachemic.com The efficiency and selectivity of these catalysts are highly dependent on the electronic and steric properties of the substituents on the oxazole ring.

The specific compound, this compound, possesses two potential coordination sites for a metal: the sp2-hybridized nitrogen atom of the oxazole ring and the nitrogen atom of the 4-methanamine group. This arrangement allows it to act as a bidentate N,N-ligand, a common motif in catalysis. dicp.ac.cn

Steric Effects: The substituent at the C2 position of the oxazole ring plays a critical role in defining the steric environment around the catalytic metal center. A bulky substituent, such as the tert-butyl group, can create a chiral pocket that dictates how a substrate approaches the metal, thereby controlling the stereochemical outcome of a reaction. wikipedia.org For example, pyridinooxazoline (PyOx) ligands featuring a tert-butyl group, such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, have been successfully used in asymmetric conjugate additions, where the bulky group is essential for achieving high enantioselectivity. nih.gov The Thorpe-Ingold effect also highlights how bulky tert-butyl groups can influence reaction rates and equilibria through steric hindrance. wikipedia.org

Electronic Effects: The electronic nature of substituents modifies the electron density on the coordinating nitrogen atom, which in turn affects the stability and reactivity of the metal complex. Electron-donating groups, like the tert-butyl group (via a +I inductive effect) and the methanamine group, increase the Lewis basicity of the nitrogen atoms. lumenlearning.comncert.nic.in This enhanced basicity can lead to stronger coordination to the metal center, potentially influencing the catalytic activity. In palladium-catalyzed cross-coupling reactions, for instance, the electronic properties of oxazole- and thiazole-based ligands are critical for the reaction's success. researchgate.net

The table below illustrates how variations in ligand structure can influence catalytic outcomes, using related oxazoline ligands as a reference.

| Ligand Type | Structural Variation | Impact on Catalysis | Example Reaction | Reference |

|---|---|---|---|---|

| Pyridine-Oxazoline (PyOx) | Introduction of a bulky tert-butyl group at C4 of the oxazoline ring. | Creates a defined steric environment, leading to high enantioselectivity. | Asymmetric conjugate addition of arylboronic acids. | nih.gov |

| Phosphine-Oxazoline (PHOX) | Presence of ortho-methoxy substituents on phenyl rings. | Decreased reaction rate and slightly lower enantioselectivity. | Asymmetric hydrogenation. | researchgate.net |

| Oxazole-Pyridine | Use of a rigid, planar-chiral [2.2]paracyclophane backbone. | Facilitates stereocontrol due to rigid structure and high steric hindrance. | Palladium-catalyzed asymmetric acetoxylative cyclization. | dicp.ac.cn |

| General Oxazole Ligand | Coordination to a metal (e.g., Palladium, Platinum). | Formation of pincer complexes used in various catalytic transformations. | Asymmetric C-H/C-H cross-coupling. | researchgate.net |

Effect of Substituents on Material Properties (e.g., optical, electronic, solubility)

The physical and chemical properties of oxazole derivatives can be precisely tuned by altering the substituents on the heterocyclic ring, making them valuable for applications in materials science. These properties include light absorption and emission, electronic characteristics, and solubility.

Optical and Electronic Properties

The electronic behavior of the oxazole ring is influenced by both inductive and resonance effects of its substituents. lumenlearning.comyoutube.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which dictate the optical and electronic properties, are sensitive to these substituent effects. psu.edu

Electron-Donating Groups (EDGs): Groups like alkyls (e.g., tert-butyl) and amines (e.g., methanamine) are electron-donating. lumenlearning.comlibretexts.org Alkyl groups primarily donate electron density through an inductive effect (+I), while amino groups donate through a stronger resonance effect (+R). lumenlearning.comlibretexts.org These EDGs raise the energy of the HOMO more significantly than the LUMO, which typically leads to a smaller HOMO-LUMO gap. youtube.comresearchgate.net A smaller energy gap results in a bathochromic (red) shift in the UV-visible absorption spectrum, meaning the molecule absorbs light at longer wavelengths. nih.govhkbu.edu.hk Studies on substituted oxazoles have shown that strong electron-donating groups like N,N'-diphenylamino lead to significant red shifts and high fluorescence quantum yields. nih.govhkbu.edu.hk

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) pull electron density from the ring. libretexts.org These groups tend to lower the energy of both the HOMO and LUMO, but have a more pronounced effect on the LUMO. youtube.com This can also lead to a reduced HOMO-LUMO gap and red-shifted absorption spectra. researchgate.net

In the case of this compound, both the tert-butyl group at C2 and the methanamine group at C4 are electron-donating. This would be expected to result in a higher HOMO energy level compared to unsubstituted oxazole, making the compound more susceptible to oxidation and influencing its photophysical properties. Computational studies on similar heterocyclic systems confirm that such substitutions can tune the optoelectronic characteristics for potential use in organic electronic devices. mdpi.com

Solubility

tert-Butyl Group: The large, non-polar tert-butyl group significantly increases the lipophilicity of a molecule. wikipedia.org This enhances solubility in non-polar organic solvents like hydrocarbons but decreases solubility in polar solvents like water. nist.govdrishtiias.com

Methanamine Group: The methanamine group (-CH2NH2) is polar and capable of forming hydrogen bonds. This group will increase the polarity of the molecule and enhance its solubility in polar protic solvents, including water. ncert.nic.in

The solubility of this compound is therefore a balance between the lipophilic tert-butyl group and the hydrophilic methanamine group. It is expected to show moderate solubility in a range of solvents, a property that can be advantageous in various applications. For instance, the tert-butyl acetate (B1210297) ester, while having a bulky non-polar group, maintains moderate water solubility due to its polar ester functional group. solubilityofthings.com

The following table summarizes the general effects of different classes of substituents on the properties of oxazole derivatives.

| Substituent Type | Example Group | Effect on Electronic Properties | Effect on Optical Properties | Effect on Solubility | Reference |

|---|---|---|---|---|---|

| Electron-Donating (Alkyl) | -CH3, -C(CH3)3 | Raises HOMO energy (+I effect). | Slight red shift in absorption. | Increases lipophilicity; solubility in non-polar solvents. | researchgate.netwikipedia.org |

| Electron-Donating (Amine/Alkoxy) | -NH2, -OR | Strongly raises HOMO energy (+R effect). | Significant red shift; can enhance fluorescence. | Increases polarity; solubility in polar solvents. | nih.govlibretexts.org |

| Electron-Withdrawing (Carbonyl/Nitro) | -COR, -NO2 | Lowers LUMO energy (-R effect). | Red shift in absorption; can quench fluorescence. | Increases polarity. | libretexts.orgresearchgate.net |

| Halogen | -F, -Cl, -Br | Lowers ring electron density (-I effect) but can donate via resonance (+R effect). | Effect varies; often small spectral shifts. | Increases lipophilicity, decreases water solubility. | researchgate.netdrishtiias.com |

Design Principles for Optimized Chemical Performance

The rational design of oxazole derivatives for specific non-biological applications in catalysis and materials science hinges on the predictable relationship between their structure and resulting properties. By strategically selecting and placing substituents on the oxazole ring, one can fine-tune the molecule's performance.

For Catalytic Applications:

Tuning Steric Hindrance: The enantioselectivity of an asymmetric catalyst often relies on creating a well-defined chiral environment around the metal center. For oxazole-based ligands, this is typically achieved by introducing sterically demanding groups at the position adjacent to the coordinating nitrogen atom (the C2 position). Varying the size of the alkyl or aryl substituent at C2 (e.g., from methyl to tert-butyl to phenyl) allows for the systematic optimization of the steric bulk to match the requirements of a specific substrate and reaction, thereby maximizing enantiomeric excess. nih.gov

Modulating Electronic Properties: The catalytic activity of a metal complex is sensitive to the electron density at the metal center, which is modulated by the ligand. The basicity of the oxazole nitrogen can be adjusted by placing electron-donating or electron-withdrawing groups on the ring. For reactions requiring an electron-rich metal center, ligands with strong electron-donating groups (like the methanamine in our target compound) would be beneficial. Conversely, for reactions favored by a more electrophilic metal center, electron-withdrawing substituents would be appropriate. dicp.ac.cnlumenlearning.com

Introducing Additional Coordination Sites: The introduction of other ligating groups, such as the methanamine in this compound, can create multidentate ligands. These ligands generally form more stable metal complexes and can offer more rigid control over the geometry of the catalyst, which is a key principle in designing effective catalysts for asymmetric synthesis. alfachemic.com

For Materials Science Applications:

Engineering the HOMO-LUMO Gap: For applications in organic electronics and photonics (e.g., OLEDs), the color of light absorbed or emitted is determined by the HOMO-LUMO energy gap. This gap can be systematically engineered. Placing strong electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the oxazole ring can create a "push-pull" system. This arrangement significantly lowers the energy gap, shifting absorption and emission to longer wavelengths (from blue to red). nih.govresearchgate.net For this compound, both substituents are donating; adding an EWG at the C5 position could create such a push-pull chromophore.

Controlling Intermolecular Interactions and Solubility: For materials that need to be processed from solution or form ordered solid-state structures (e.g., organic semiconductors), controlling solubility and packing is crucial. Attaching bulky, flexible, or long alkyl chains (like the tert-butyl group) can disrupt intermolecular π-π stacking, which increases solubility in organic solvents but may decrease charge mobility in a solid film. psu.eduwikipedia.org Conversely, designing planar molecules with specific hydrogen-bonding groups can encourage desired packing motifs for efficient charge transport. The balance between the bulky tert-butyl group and the hydrogen-bonding methanamine group in the target compound illustrates a strategy to modulate both solubility and potential solid-state interactions.

Enhancing Photostability: The chemical stability of a material, particularly under irradiation, is critical. The reaction of oxazoles with singlet oxygen, for example, is a known degradation pathway. nih.gov The rate of this reaction is influenced by the electronic effects of the functional groups. Designing molecules with substituents that decrease the ring's susceptibility to photo-oxidation is a key strategy for creating robust optical materials. nih.gov

By applying these principles, chemists can move beyond trial-and-error and rationally design novel oxazole derivatives with performance optimized for a specific chemical function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.